molecular formula C10H15NO B13164833 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13164833
M. Wt: 165.23 g/mol
InChI Key: KLVCOUYVYUQUIP-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO. It is characterized by its spirocyclic structure, which includes an oxaspiro ring fused with a nitrile group. This compound is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable nitrile precursor with a spirocyclic intermediate. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with the necessary apparatus for handling spirocyclic compounds. The production process may involve multiple steps, including purification and characterization using techniques such as NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The spirocyclic structure may also contribute to its unique binding properties and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of both dimethyl and nitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

6,6-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-9(2)3-5-10(6-4-9)8(7-11)12-10/h8H,3-6H2,1-2H3

InChI Key

KLVCOUYVYUQUIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)C(O2)C#N)C

Origin of Product

United States

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